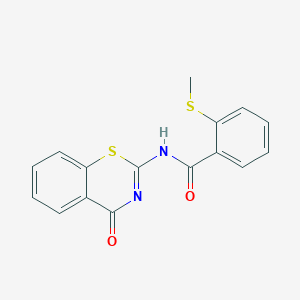

2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide

Description

2-(Methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 4-oxo-1,3-benzothiazin moiety via a methylsulfanyl (-SMe) substituent. The benzothiazin ring system, characterized by a fused benzene and thiazine ring, introduces both sulfur and oxygen heteroatoms, which may enhance electronic interactions and bioactivity.

Properties

IUPAC Name |

2-methylsulfanyl-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S2/c1-21-12-8-4-2-6-10(12)14(19)17-16-18-15(20)11-7-3-5-9-13(11)22-16/h2-9H,1H3,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAFWBDZIBARGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiazine Core: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazine core.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using methyl iodide or methyl bromide.

Amidation Reaction: The final step involves the reaction of the benzothiazine derivative with 2-(methylsulfanyl)benzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzothiazine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted benzothiazine derivatives

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds have shown promising antimicrobial properties. For instance, studies have demonstrated that certain benzothiazine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Antitumor Properties

Compounds with a benzothiazine scaffold have been investigated for their antitumor effects. Some studies indicate that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have demonstrated activity against various cancer cell lines, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes such as human cathepsin L, which is involved in tumor progression and metastasis. This inhibition suggests that it could play a role in cancer therapy by targeting proteolytic pathways critical for tumor growth .

Anti-inflammatory Effects

Benzothiazine derivatives have also shown anti-inflammatory properties. Research indicates that they may modulate inflammatory pathways, providing potential therapeutic avenues for conditions characterized by chronic inflammation .

Case Studies

Several case studies illustrate the effectiveness of 2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide in various applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The benzamide scaffold is highly versatile, with bioactivity modulated by substituents on the aromatic rings and adjacent functional groups. Below is a comparative analysis of key analogs:

Table 1: Key Structural Features and Properties of Selected Benzamide Derivatives

Key Structural Differences and Implications

Methylsulfanyl vs. Chloro/Nitro Groups: Methylsulfanyl substituents (e.g., in the target compound and ) enhance lipophilicity compared to electron-withdrawing groups like nitro (: 4c, mp 292–294°C) or chloro (). This may improve membrane permeability but reduce crystallinity, as seen in lower melting points for sulfur-containing analogs .

Benzothiazin vs. Other Heterocycles: The 4-oxo-1,3-benzothiazin moiety in the target compound distinguishes it from tetrazolyl (), imidazolyl (), and triazolyl () derivatives.

Linker Flexibility :

Antimicrobial Potential

- Imidazole-Based Analogs: Compounds like N-(4-chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (: 4b) show high yields (82%) and melting points (>270°C), correlating with stability under physiological conditions.

- Azetidinone Derivatives: highlights N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide as a potent antimicrobial agent. The target compound’s benzothiazin ring could mimic the β-lactam ring’s reactivity, suggesting possible β-lactamase resistance .

Anticancer Activity

- Thiazolyl/Isoxazolyl Derivatives: compounds, such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide, demonstrate anticancer applications. The target compound’s benzothiazin ring may interact with cellular targets like topoisomerases or kinases, similar to benzoxazole derivatives .

- QSAR Insights : identifies topological parameters (Balaban index, molecular connectivity) as critical for activity. The methylsulfanyl group’s electron-donating nature may optimize these indices, enhancing bioactivity .

Biological Activity

Overview

2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide is a benzothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is . The structure consists of a benzothiazine core with a methylsulfanyl group and an amide functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to several mechanisms:

Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in disease pathways. For instance, it may bind to the active sites of enzymes, preventing substrate interaction and subsequent catalysis.

Modulation of Receptors: By interacting with cellular receptors, this compound can modulate various signaling pathways that are critical in disease progression.

Induction of Apoptosis: In cancer cells, it has been observed to trigger programmed cell death through multiple molecular pathways, which is essential for therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Case Study:

A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several pathogens. The results indicated:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics.

Antiviral Activity

The compound's antiviral properties have also been explored. It has been shown to inhibit viral replication in cell cultures.

Research Findings:

In a study involving viral assays, the compound reduced viral load significantly compared to controls.

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 5 |

| Herpes Simplex Virus | 10 |

These results highlight its potential as an antiviral agent.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Cell-Based Studies:

In assays using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated cytotoxic effects with an IC50 value indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results support further exploration into its mechanisms as an anticancer agent.

Comparative Analysis with Related Compounds

Comparative studies with similar benzothiazine derivatives reveal that the methylsulfanyl group enhances biological activity compared to compounds lacking this substituent.

Comparison Table:

| Compound | Biological Activity |

|---|---|

| 2-(methylsulfanyl)-N-(4-oxo-4H-benzothiazin) | High |

| 2-(4-oxo-4H-benzothiazin-N-acetamide | Moderate |

| N-(4-hydroxyphenyl)-benzothiazine | Low |

This table illustrates the importance of structural modifications in enhancing bioactivity.

Q & A

Q. What are the key steps in synthesizing 2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide?

The synthesis typically involves:

- Preparation of the benzothiazinone intermediate via cyclization of 2-aminobenzenethiol with a carbonyl source under acidic conditions.

- Functionalization of the benzamide core via coupling reactions. For example, sulfonylation or alkylation steps introduce the methylsulfanyl group.

- Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds between intermediates .

- Purification via column chromatography or recrystallization to ensure >95% purity.

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

- NMR spectroscopy : and NMR to confirm substituent positions and molecular integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretching at ~1650–1700 cm) .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates or colorimetric readouts.

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Use SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) to solve single-crystal X-ray structures.

- Validate bond lengths/angles against density functional theory (DFT) calculations to confirm stereoelectronic effects .

- Address discrepancies (e.g., disorder in the benzothiazinone ring) by refining occupancy factors and applying restraints .

Q. How to design SAR studies for optimizing bioactivity?

- Core modifications : Replace the benzothiazinone ring with quinazolinone or benzoxazine to assess ring size/heteroatom impact.

- Substituent variation : Systematically alter the methylsulfanyl group (e.g., replace with ethylsulfonyl or arylthio) to probe steric/electronic effects .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .

Q. How to resolve contradictions in reported biological activity data?

- Purity validation : Re-analyze batches via HPLC to rule out impurities (>99% purity required for reliable data) .

- Assay standardization : Control variables like serum concentration in cell-based assays to minimize variability .

- Orthogonal assays : Confirm enzyme inhibition using both fluorescence polarization and surface plasmon resonance (SPR) .

Q. What computational methods predict metabolic stability?

- In silico ADMET : Use tools like SwissADME to predict cytochrome P450 interactions and metabolic hotspots (e.g., methylsulfanyl oxidation).

- MD simulations : Simulate liver microsome models (e.g., CYP3A4 binding) to identify susceptible sites for demethylation or sulfoxidation .

Data Contradiction Analysis

Q. Why do different studies report varying IC values for kinase inhibition?

- Enzyme source : Recombinant vs. native kinases may differ in post-translational modifications.

- Assay conditions : ATP concentration (e.g., 1 mM vs. 10 µM) significantly impacts competitive inhibition readouts.

- Compound solvation : Use DMSO concentrations <1% to avoid solvent interference .

Q. How to address inconsistencies in cytotoxicity across cell lines?

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status in HCT-116 vs. HeLa cells).

- Check efflux pumps : Inhibit P-glycoprotein with verapamil to assess transporter-mediated resistance .

- Dose-response validation : Use 10-dose IC curves (0.1–100 µM) to ensure reproducibility .

Methodological Tables

| Key Reaction Conditions | Optimized Parameters | Reference |

|---|---|---|

| Amide coupling (benzothiazinone + benzamide) | EDCI, DCM, 0°C → RT, 12 hr | |

| Sulfonylation | SOCl, pyridine, reflux, 4 hr | |

| Purification | Silica gel (hexane:EtOAc = 7:3), R 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.